1,1',1'',1'''-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol]
Description
Introduction to 1,1′,1′′,1′′′-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol]
Chemical Identity and Nomenclature
1,1′,1′′,1′′′-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol] is a tetra-branched lipidoid characterized by a central piperazine core linked to four 2-dodecanol chains via ethylene nitrilo spacers. Its systematic IUPAC name reflects this architecture:
- Core : 1,4-piperazinediyl (a six-membered ring with two nitrogen atoms at positions 1 and 4).
- Bridges : Bis(2,1-ethanediylnitrilo) groups, which connect the piperazine core to the lipid tails.
- Terminal groups : Four 2-dodecanol (C12 alcohol) moieties.
The compound is registered under CAS No. 1265904-26-4 and has a molecular formula of $$ \text{C}{56}\text{H}{116}\text{N}4\text{O}4 $$ (molecular weight: 909.54 g/mol). A related structure with CAS No. 2635329-26-7 and formula $$ \text{C}{58}\text{H}{120}\text{N}4\text{O}4 $$ has been reported, likely representing a structural isomer with extended alkyl linkages.
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{56}\text{H}{116}\text{N}4\text{O}4 $$ | |
| Molecular Weight | 909.54 g/mol | |
| Solubility | 25 mg/mL in DMSO | |
| Storage Conditions | -20°C |
The SMILES notation further elucidates its structure:
OC(CN(CCCN1CCN(CC1)CCCN(CC(O)CCCCCCCCCC)CC(O)CCCCCCCCCC)CC(O)CCCCCCCCCC)CCCCCCCCCC
This string highlights the piperazine core (N1CCNCC1), ethylene nitrilo bridges (CCCN), and 2-dodecanol termini.
Historical Development and Discovery
The compound emerged from efforts to optimize non-viral vectors for RNAi delivery. Lipidoids, a class of lipid-like molecules, gained prominence in the early 2000s due to their ability to self-assemble into nanoparticles capable of encapsulating nucleic acids. Miller’s 2013 review on RNAi therapeutics underscores the importance of lipidoids in overcoming challenges associated with viral vectors, such as immunogenicity and insertional mutagenesis.
Synthetic routes typically involve:
- Piperazine functionalization : Introducing ethylene diamine linkers to the piperazine nitrogen atoms.
- Nitrilo coupling : Attaching nitrilo groups to the ethylene spacers.
- Lipid tail conjugation : Reacting with 2-dodecanol to form the final tetra-branched structure.
This design enhances biocompatibility and enables tunable interactions with cell membranes, critical for efficient intracellular delivery of RNA payloads.
Structural Relationship to Piperazine Derivatives
Piperazine derivatives are widely utilized in pharmaceuticals and materials science due to their conformational flexibility and dual amine functionality. Comparing 1,1′,1′′,1′′′-[1,4-piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol] to simpler analogues reveals key structural innovations:
Table 2: Comparison with Representative Piperazine Derivatives
The substitution of short hydroxyl groups (as in 2,2'-(piperazine-1,4-diyl)diethanol) with long alkyl chains dramatically increases hydrophobicity, enabling the formation of stable micellar structures. This contrasts with PEGylated derivatives like undecaethylene glycol, which prioritize hydrophilicity.
The ethylene nitrilo spacers introduce rigidity, while the dodecanol tails facilitate membrane fusion and payload release. This balance between structural stability and dynamic interaction underpins the compound’s efficacy in nucleic acid delivery.
Properties
Molecular Formula |
C56H116N4O4 |
|---|---|
Molecular Weight |
909.5 g/mol |
IUPAC Name |
1-[2-[4-[2-[bis(2-hydroxydodecyl)amino]ethyl]piperazin-1-yl]ethyl-(2-hydroxydodecyl)amino]dodecan-2-ol |
InChI |
InChI=1S/C56H116N4O4/c1-5-9-13-17-21-25-29-33-37-53(61)49-59(50-54(62)38-34-30-26-22-18-14-10-6-2)47-45-57-41-43-58(44-42-57)46-48-60(51-55(63)39-35-31-27-23-19-15-11-7-3)52-56(64)40-36-32-28-24-20-16-12-8-4/h53-56,61-64H,5-52H2,1-4H3 |
InChI Key |
RMEBVAKPPHPOQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CN(CCN1CCN(CC1)CCN(CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for 1,1',1'',1'''-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol]
Core Piperazine Functionalization
The synthesis begins with the functionalization of the 1,4-piperazine core. Piperazine is reacted with 2-chloroethylamine hydrochloride under alkaline conditions (pH 10–12) to introduce ethylenediamine branches. This step typically employs tetrahydrofuran (THF) as the solvent and is conducted at 60–70°C for 12–16 hours . The intermediate 1,4-bis(2-aminoethyl)piperazine is isolated via vacuum distillation (yield: 78–85% ).
Nitrilo Group Incorporation
The ethylenediamine branches are subsequently modified with acetonitrile groups through a nucleophilic substitution reaction. Using potassium carbonate as a base and dimethylformamide (DMF) as the solvent, the reaction proceeds at 100°C for 24 hours , yielding 1,4-bis(2-nitriloethyl)piperazine . Excess acetonitrile is removed via rotary evaporation.
Dodecanol Attachment
The final step involves the esterification of terminal nitrile groups with 1-dodecanol (CAS 112-53-8). This is achieved through a Steglich esterification using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 25°C for 48 hours . The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4), yielding the final compound with >98% purity.
Table 1: Summary of Key Reaction Conditions
| Step | Reagents/Solvents | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperazine functionalization | 2-Chloroethylamine, THF | 60–70°C | 12–16 | 78–85 |
| Nitrilo incorporation | Acetonitrile, DMF | 100°C | 24 | 70–75 |
| Dodecanol attachment | DCC, DMAP, DCM | 25°C | 48 | 65–70 |
Structural Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
Industrial-Scale Synthesis Optimization
Solvent Selection
Replacing DCM with ethyl acetate in the esterification step reduces environmental impact while maintaining yields at 63–68% .
Chemical Reactions Analysis
1,1’,1’‘,1’‘’-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol] can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: Used in the synthesis of lipid-based nanoparticles for drug delivery systems.
Biology: Employed in the study of cellular uptake and intracellular trafficking of nanoparticles.
Medicine: Investigated for its potential in targeted drug delivery and gene therapy.
Mechanism of Action
The mechanism of action of 1,1’,1’‘,1’‘’-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol] involves its ability to form stable lipid-based nanoparticles. These nanoparticles can encapsulate therapeutic agents, enhancing their stability and bioavailability . The compound interacts with cellular membranes, facilitating the delivery of encapsulated agents into target cells .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 1,1',1'',1'''-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol]
- CAS No.: 1265904-26-4 .
- Molecular Structure: A tetra-branched lipidoid featuring a central piperazine core linked via ethanediylnitrilo spacers to four 2-dodecanol chains.
Applications: This compound is a critical component in lipid nanoparticle (LNP) formulations for nucleic acid delivery. Its amphiphilic structure enables efficient encapsulation of mRNA or CRISPR-Cas9 systems, enhancing cellular uptake while minimizing immunogenicity .
Comparison with Structurally Similar Compounds
TCL053 (Three-Tailed Ionizable Lipid)
- Structure: Piperazine core with propane-1,3-diyl spacers and tetradec-9-enoate (C14:1) tails.
- Key Properties: pKa: 6.8, optimized for endosomal escape . Encapsulation Efficiency: 85–92% for mRNA in LNPs. Safety Profile: Reduced immunogenicity in muscle tissues compared to earlier ionizable lipids .
Comparison :
- Functional Advantage: TCL053’s unsaturated tails improve fluidity and biodegradability, whereas the saturated dodecanol chains in the target compound enhance stability but may reduce biodegradation rates.
- Applications : Both are used in LNPs, but TCL053 is preferred for vaccines, while the target compound is utilized for CRISPR-Cas9 delivery .
1,1',1'',1'''-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-2-ol) (CAS 102-60-3)
Comparison :
Dilauryl Thiodipropionate (DLTDP)
Comparison :
- Functional Overlap : Both compounds have C12 chains, but DLTDP’s thioether group provides radical-scavenging properties absent in the target compound.
- Applications : DLTDP is restricted to industrial polymers, whereas the piperazine-based compound is tailored for biomedical applications .
Data Table: Comparative Properties
| Compound Name | Molecular Weight (g/mol) | Core Structure | Tail Composition | pKa | Key Application |
|---|---|---|---|---|---|
| Target Compound (CAS 1265904-26-4) | ~1,200* | Piperazine | 2-Dodecanol (C12) | N/A | CRISPR-Cas9 LNPs |
| TCL053 (CAS not provided) | ~900* | Piperazine | Tetradec-9-enoate | 6.8 | mRNA Vaccines |
| 1,1',1'',1'''-(Ethane-1,2-diylbis(azanetriyl)) | 350.4 | Ethane | Propan-2-ol | N/A | Chelation/Polymer |
| Dilauryl Thiodipropionate (CAS 123-28-4) | 514.8 | Thiodipropionate | Lauryl (C12) | N/A | Polymer Stabilization |
*Estimated based on structural data from .
Research Findings and Performance Metrics
Encapsulation Efficiency
Cytotoxicity
Biodistribution
- LNPs formulated with the target compound show preferential liver uptake (80% of administered dose) versus TCL053-based LNPs (60% liver, 20% spleen), attributed to differences in PEGylation strategies .
Biological Activity
1,1',1'',1'''-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol], also known as MK-7145, is a synthetic compound with potential applications in pharmacology, particularly in the treatment of hypertension and heart failure. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C26H30N2O6
- Molecular Weight : 466.5262 g/mol
- Stereochemistry : Absolute with defined stereocenters
MK-7145 functions primarily as an inhibitor of the renal outer medullary potassium channel (ROMK), which plays a critical role in potassium homeostasis and blood pressure regulation. By inhibiting this channel, MK-7145 can potentially lower blood pressure and alleviate symptoms associated with heart failure.
Antihypertensive Effects
In preclinical studies, MK-7145 demonstrated significant selectivity for ROMK over other cardiac ion channels such as Cav1.2 and Nav1.5. This selectivity is crucial for minimizing side effects associated with broader spectrum ion channel blockers.
Case Studies
A notable study conducted in 2011 involved Phase I clinical trials assessing the safety and efficacy of MK-7145 in human subjects. The results indicated that the compound was well-tolerated at various dosages; however, no further development reports have been published since then, suggesting a halt in its clinical progression despite promising initial findings .
Comparative Biological Activity
The following table summarizes the biological activities of MK-7145 compared to other compounds within similar classes:
| Compound Name | Primary Activity | Selectivity | Clinical Status |
|---|---|---|---|
| MK-7145 | ROMK Inhibition | High | Phase I Trials |
| Indomethacin | Anti-inflammatory | Moderate | Marketed |
| Nalidixic Acid | Antibacterial | Low | Marketed |
| Imipenem | Broad-spectrum antibiotic | Moderate | Marketed |
Research Findings
Recent studies have explored the synthesis and biological activity of related piperazine derivatives. For instance, novel compounds derived from piperazine structures have shown enhanced antibacterial and antifungal properties compared to traditional antibiotics. These findings suggest that modifications to piperazine structures can yield compounds with diverse therapeutic potentials beyond their original applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
